
5-Hydroxychroman-4-one
Overview
Description
5-Hydroxychroman-4-one: is a heterocyclic compound that belongs to the class of chromanones. It is characterized by a benzene ring fused to a dihydropyranone ring, with a hydroxyl group attached to the fifth carbon atom. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxychroman-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate phenolic precursors. For instance, the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, can be employed. The reaction typically requires heating in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-hydroxy-4-chromanone or 5-hydroxy-4-chromancarboxylic acid.
Reduction: Formation of 5-hydroxy-4-chromanol.
Substitution: Formation of halogenated derivatives such as 5-chloro- or 5-bromo-4-chromanone.
Scientific Research Applications
Chemistry: 5-Hydroxychroman-4-one serves as a valuable intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for developing anti-aging and neuroprotective agents.
Medicine: The compound exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. It is being investigated for its potential use in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the formulation of cosmetics and personal care products.
Mechanism of Action
The biological effects of 5-Hydroxychroman-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity involves the donation of hydrogen atoms to neutralize free radicals. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl group at the fifth position, resulting in different biological activities.
Chromone: Contains a double bond between the second and third carbon atoms, leading to distinct chemical properties.
Flavanone: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: 5-Hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its reactivity and biological activity. This structural feature allows for the formation of hydrogen bonds, enhancing its interaction with biological targets and increasing its potential as a therapeutic agent.
Biological Activity
5-Hydroxychroman-4-one, also known as 5-hydroxychromone, is a compound belonging to the chromanone class of organic compounds. It features a hydroxyl group at the fifth position and a ketone group at the fourth position of the benzopyran core structure, which significantly influences its biological activities. This article delves into the diverse biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.
This compound interacts with various biological molecules, influencing several biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for potential applications in anti-aging and neuroprotective therapies.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both bacterial and fungal strains, suggesting its utility in developing new antimicrobial agents.
Antioxidant Activity
A study highlighted that this compound effectively scavenges free radicals, reducing oxidative stress in cellular models. This property may be beneficial in neurodegenerative diseases such as Alzheimer's disease (AD), where oxidative damage is prevalent.
Anti-inflammatory Activity
The compound has been shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential in managing chronic inflammatory conditions. Its mechanism involves the modulation of signaling pathways associated with inflammation .
Antimicrobial Activity
Research has confirmed that this compound exhibits antibacterial activity against various strains, including both gram-positive and gram-negative bacteria. Additionally, it has shown antifungal activity against common pathogenic fungi.
Case Studies
-
Neuroprotection in Alzheimer's Disease :
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function, suggesting its potential as a neuroprotective agent . -
Antimicrobial Efficacy :
In a clinical study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations, supporting its use in developing new therapeutic agents against infections.
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Hydroxyl group at C5; Ketone at C4 | Antioxidant, anti-inflammatory, antimicrobial |
Chroman-4-one | Lacks hydroxyl group at C5 | Limited biological activity |
Chromone | Double bond between C2 and C3 | Varies; less studied |
Flavanone | Different substitution pattern on aromatic ring | Antioxidant; varies by derivative |
Properties
IUPAC Name |
5-hydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLNADCNQAQFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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